molecular formula C13H8Cl2O B1330681 2,2'-Dichlorobenzophenone CAS No. 5293-97-0

2,2'-Dichlorobenzophenone

Cat. No. B1330681
CAS RN: 5293-97-0
M. Wt: 251.1 g/mol
InChI Key: DRDRZHJTTDSOPK-UHFFFAOYSA-N
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Description

2,2'-Dichlorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two chlorine atoms on the benzene rings. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of dichlorobenzophenones can be achieved through various methods. For instance, 2,5-dichlorobenzophenone can be synthesized from 1,4-dichlorobenzene via a nitration reaction, followed by catalytic reduction and Bamberger rearrangement, yielding high product yields under optimal conditions . Another approach involves the Friedel-Crafts reaction, which, despite the deactivating effect of chlorine substituents, can be optimized to produce high yields of dichlorobenzophenones .

Molecular Structure Analysis

The molecular structure of dichlorobenzophenones has been studied using single-crystal X-ray diffraction. The crystal structures of 2-chlorobenzophenone and 2,5-dichlorobenzophenone have been determined, revealing significant torsion angles about the carbonyl functionality that differ from those observed in unsubstituted benzophenones . This structural information is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Dichlorobenzophenones can participate in various chemical reactions. For example, 2,4-dichlorobenzophenone can react with cyclohexanone to form compounds with interesting intramolecular hydrogen bonding . Additionally, dichlorobenzophenones can be used in palladium-catalyzed reactions to achieve multiple arylation through successive C-C and C-H bond cleavages .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzophenones are influenced by the presence of chlorine atoms. These substituents can affect the compound's melting point, solubility, and reactivity. The crystallographic analysis provides insights into the density and molecular geometry, which are important for predicting the behavior of these compounds in different environments .

Scientific Research Applications

Environmental Contaminant Monitoring

2,2'-Dichlorobenzophenone and its derivatives have been a subject of environmental studies, especially concerning their presence in aquatic systems. For instance, 2,2-bis(chlorophenyl)acetic acid (DDA), a degradation product of DDT, is found in significant concentrations in surface water and is linked to environmental contamination (Heberer & Dünnbier, 1999).

Analytical Method Development

Dichlorobenzophenone has been used in developing analytical methods for detecting organochlorine pesticides and polychlorinated biphenyls in human serum, demonstrating its utility in analytical chemistry (Burse et al., 1990).

Organic Chemistry and Polymer Research

In organic chemistry, the reaction of p,p'-dichlorobenzophenone with SmI2 (samarium diiodide) highlights its role in studying electron-transfer processes (Farran & Hoz, 2008). Additionally, it is used in the synthesisof polymers, as demonstrated in the nickel-catalyzed polymerization of isomeric dichlorobenzophenones. This process uses readily available monomers like 4,4'-dichlorobenzophenone, leading to the synthesis of highly crystalline poly(4,4'-benzophenone) and other derivatives (Phillips et al., 1994).

Crystallography

The study of crystal structures of chlorobenzophenones, including 2,5-dichlorobenzophenone, contributes to a deeper understanding of molecular configurations and interactions. Such research is essential for the development of new materials and pharmaceuticals (Pinkus et al., 2004).

Chemical Analysis and Biodegradation Studies

The chemical analysis of chlorobenzophenones has been integral in understanding the environmental impact and degradation pathways of these compounds. For instance, the study of the biodegradation of DDE (a related compound) by fungi identified dichlorobenzophenone as a metabolite, highlighting the transformation and persistence of these compounds in the environment (Bumpus et al., 1993).

Spectroscopic and Computational Chemistry

Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Visible, of dichlorobenzophenones, including 3,4-dichlorobenzophenone, have been conducted to understand their molecular properties. These studies are essential for material science, providing insights into molecular interactions, electric dipole moments, and hyperpolarizability (Prasad et al., 2015).

Pharmaceutical Impurity Analysis

In pharmaceutical research, methods for detecting impurities like 2-amino-5-chlorobenzophenone in drugs such as chlordiazepoxide hydrochloride have been developed. This research is crucial for ensuring the quality and safety of pharmaceutical products (Szekelhidi et al., 1989).

properties

IUPAC Name

bis(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRZHJTTDSOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074306
Record name 2,2'-Dichlorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichlorobenzophenone

CAS RN

5293-97-0
Record name Methanone, bis(2-chlorophenyl)-
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Record name 2,2'-Dichlorobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dichlorobenzophenone
Source EPA DSSTox
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Record name bis(2-chlorophenyl)methanone
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Record name METHANONE, BIS(2-CHLOROPHENYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
WO George, DV Hassid… - Organic Mass Spectrometry, 1971 - Wiley Online Library
The mass spectra of all three monochloro‐, seven of the dichloro‐ and two of the trichloro‐substituted benzophenones are reported. The major fragments in the spectra are due to α‐…
Number of citations: 9 onlinelibrary.wiley.com
BL Freedlander - American Review of Tuberculosis, 1944 - atsjournals.org
Many derivatives of benzophenone were reported in a previous publication (1) in an effort to determine the relation between chemical structure and bac teriostatic action in vitro. The …
Number of citations: 11 www.atsjournals.org
B Ren, Z Li, Y Zhang, S Feng, LM Wang - Advanced Science, 2023 - Wiley Online Library
Revealing the critical thermodynamic parameters determining the glass formation of substances is of great significance for understanding the glass transition and guiding the …
Number of citations: 4 onlinelibrary.wiley.com
SL Smith, RH Bishara… - Journal of Liquid …, 1981 - Taylor & Francis
Two thin-layer chromatographic methods are described for 2,4'-dichlorobenzophenone with which 1% of the 2,2'-and 2,3'-isomers can be determined. Continuous thin-layer …
Number of citations: 1 www.tandfonline.com
CWN Cumper, AP Thurston - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The electric dipole moments of 28 compounds have been measured in benzene solution at 25·0 C. The results are analysed in terms of the probable conformations of the molecules in …
Number of citations: 30 pubs.rsc.org
J Jo, S Kim, JH Choi, W Chung - Chemical Communications, 2021 - pubs.rsc.org
A convenient, pyridine-boryl radical-mediated pinacol coupling of diaryl ketones is developed. In contrast to the conventional pinacol coupling that requires sensitive reducing metal, the …
Number of citations: 23 pubs.rsc.org
D Huq - 1978 - search.proquest.com
Methods for the syntheses of 4, 4’-dichlorobenzophenone either directly, or indirectly via bis-(4-chlorophenyl) methane or 1, 1-bis-(4-chlorophenyl)-ethane, have been examined. There …
Number of citations: 4 search.proquest.com
JB van der Linden, EJ Ras… - QSAR & …, 2005 - Wiley Online Library
Partial Least Squares (PLS) was used to develop Quantitative Structure–Property Relationships (QSPRs) to analyze substrate structures in asymmetric ketone hydrogenation reactions …
Number of citations: 20 onlinelibrary.wiley.com
BS Middleditch, D Romatif-Silvestre, S Weisner… - Chromatographia, 1985 - Springer
The products resulting from the reaction between thermal energy electrons and organic compounds have been investigated to further our knowledge of the mode of action of the electron…
Number of citations: 3 link.springer.com
EL Shapiro, EI Becker - Journal of the American Chemical Society, 1953 - ACS Publications
Steric Effects and Spectra in the Tetracyclones Page 1 Oct. Steric Effects and Spectra in the Tetracyclones 4769 [Contribution from the Chemical Laboratories of the Polytechnic Institute …
Number of citations: 21 pubs.acs.org

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